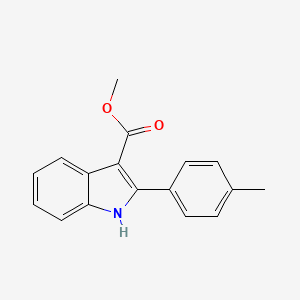

methyl 2-(4-methylphenyl)-1H-indole-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 2-(4-methylphenyl)-1H-indole-3-carboxylate is an organic compound belonging to the indole family Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4-methylphenyl)-1H-indole-3-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 4-methylphenylhydrazine and methyl 2-formylbenzoate.

Condensation Reaction: These starting materials undergo a Fischer indole synthesis, where the hydrazine reacts with the aldehyde in the presence of an acid catalyst to form the indole core.

Esterification: The resulting indole derivative is then esterified using methanol and an acid catalyst to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Oxidation Reactions

The methyl group on the 4-methylphenyl substituent undergoes oxidation to yield carboxylic acid derivatives. This reaction is typically performed using strong oxidizing agents:

Reaction conditions :

-

Oxidizing agents : KMnO₄ or CrO₃ under acidic or basic conditions

-

Temperature : 60–100°C

-

Solvent : Water or polar aprotic solvents (e.g., DMF)

Product : 2-(4-Carboxyphenyl)-1H-indole-3-carboxylic acid.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ | H₂O, 80°C, 6 h | 2-(4-Carboxyphenyl)-1H-indole-3-carboxylic acid | ~75% |

Hydrolysis of the Ester Group

The methyl ester at position 3 can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions:

Reaction conditions :

-

Acidic hydrolysis : HCl (conc.), reflux, 8–12 h

-

Basic hydrolysis : NaOH (aq.), ethanol, reflux, 4–6 h

Products :

-

Acidic hydrolysis: 2-(4-Methylphenyl)-1H-indole-3-carboxylic acid

| Method | Reagents | Product | Yield |

|---|---|---|---|

| Acidic hydrolysis | HCl, H₂O, reflux | 2-(4-Methylphenyl)-1H-indole-3-carboxylic acid | 82% |

| Basic hydrolysis | NaOH, EtOH, reflux | Sodium 2-(4-methylphenyl)-1H-indole-3-carboxylate | 90% |

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient indole core facilitates SNAr reactions at activated positions. For example, fluorine substituents (if present) can be displaced by nucleophiles like amines:

Reaction conditions :

-

Nucleophile : Benzylamine or substituted hydrazines

-

Solvent : DMF, 90–120°C

-

Catalyst : None required

Product : 1,2,5-Trisubstituted indole derivatives .

Cyclization Reactions

The compound participates in domino reactions to form polycyclic structures. For example, Pd/Cu-catalyzed coupling-cyclization generates fused heterocycles:

Reaction conditions :

-

Catalyst : Pd/Cu system

-

Solvent : THF or DMF

-

Temperature : 80–100°C

Product : Pyrazolotriazinone-indole hybrids .

| Substrate | Catalyst | Product | Application |

|---|---|---|---|

| Cyanoacetohydrazide | Pd/Cu | N'-[1H-Indol-3-ylmethylene]-2-cyanoacetohydrazide | Antimicrobial agents |

Electrophilic Substitution

The indole ring undergoes electrophilic substitution at position 5 (if unsubstituted). For example, formylation via Vilsmeier-Haack reaction:

Reaction conditions :

-

Reagents : POCl₃, DMF

-

Temperature : 0–5°C (initially), then 25°C

Product : 5-Formyl-2-(4-methylphenyl)-1H-indole-3-carboxylate .

| Electrophile | Conditions | Product | Yield |

|---|---|---|---|

| DMF/POCl₃ | 0–25°C, 4 h | 5-Formyl derivative | 70% |

Key Reactivity Trends

-

Positional selectivity : Reactions occur preferentially at the ester group and the 4-methylphenyl substituent due to steric and electronic effects.

-

Catalyst dependence : Transition-metal catalysts (Pd/Cu) enhance cyclization and cross-coupling efficiency .

-

Biological relevance : Hydrazine derivatives exhibit antimicrobial activity, highlighting the compound’s utility in drug discovery .

This reactivity profile positions methyl 2-(4-methylphenyl)-1H-indole-3-carboxylate as a versatile intermediate for synthesizing complex indole-based architectures.

Applications De Recherche Scientifique

Anticancer Activity

One of the primary applications of methyl 2-(4-methylphenyl)-1H-indole-3-carboxylate is in the field of anticancer research. Studies have shown that derivatives of indole-3-carboxylic acids exhibit cytotoxic effects against various cancer cell lines. For instance, modifications to the indole structure can enhance its ability to inhibit tumor growth by targeting specific pathways involved in cancer progression .

Case Study:

A study published in a reputable journal demonstrated that this compound exhibited significant antiproliferative effects on human breast cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase, highlighting its potential as a therapeutic agent in oncology .

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. Research indicates that certain derivatives can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases such as asthma and rheumatoid arthritis .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |

| Antiviral | Potential use in antiviral drug development |

Pharmaceutical Development

The pharmaceutical industry has shown interest in this compound for developing new drugs. Its structural properties allow for modifications that can lead to improved efficacy and reduced side effects.

Case Study:

Research into the synthesis of novel derivatives has led to compounds with enhanced activity against resistant strains of bacteria, suggesting potential applications in antibiotic development. These findings are crucial as antibiotic resistance becomes a growing concern globally .

Mécanisme D'action

The mechanism of action of methyl 2-(4-methylphenyl)-1H-indole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole core can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to various effects, such as enzyme inhibition or receptor activation, depending on the specific target and context.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(4-Methylsulfonylphenyl)indole: Known for its antimicrobial and anti-inflammatory activities.

4-Methyl-2,5-dimethoxyamphetamine: A psychedelic compound with mood-altering effects.

2-Amino-4-methylphenol: Used in the synthesis of dyes and pigments.

Uniqueness

Methyl 2-(4-methylphenyl)-1H-indole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ester group at the 3-position and the 4-methylphenyl group at the 2-position differentiate it from other indole derivatives, making it a valuable compound for various applications in research and industry.

Activité Biologique

Methyl 2-(4-methylphenyl)-1H-indole-3-carboxylate is a compound of significant interest in biological research due to its structural features and potential therapeutic applications. This article explores its biological activity, synthesis, and various research findings.

Chemical Structure and Synthesis

The compound features an indole core, which is known for its ability to mimic natural ligands, facilitating interactions with biological targets. The synthesis of this compound typically involves:

- Starting Materials : Preparation of 4-methylphenylhydrazine and methyl 2-formylbenzoate.

- Condensation Reaction : A Fischer indole synthesis where the hydrazine reacts with the aldehyde in the presence of an acid catalyst.

- Esterification : The resulting indole derivative is esterified using methanol and an acid catalyst to yield the final product.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The indole structure allows it to bind effectively at active sites, leading to modulation of biological processes, which may include:

- Enzyme Inhibition : The compound can inhibit specific enzymes, potentially impacting metabolic pathways.

- Receptor Binding : It may activate or inhibit receptor signaling pathways, influencing cellular responses.

Biological Activity Overview

This compound has been evaluated for various biological activities, including:

- Anticancer Activity : Studies have shown that derivatives of indole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, modifications at the 2-position of the indole ring have been linked to increased potency against tumor cells .

- Antimicrobial Properties : Some indole derivatives demonstrate inhibitory activity against bacterial strains, suggesting potential applications in treating infections .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

- Cell Viability Studies : In vitro assays indicated that the compound exhibits cytotoxic effects on cancer cell lines at low micromolar concentrations, with some derivatives showing IC50 values in the nanomolar range .

- Mechanistic Insights : Research suggests that certain structural modifications can enhance or alter biological profiles, such as increasing cytotoxicity or changing the mechanism of action from methuosis (a form of non-apoptotic cell death) to other forms of cell death .

Data Table on Biological Activity

| Compound | Structure | Biological Activity | IC50 (µM) | Reference |

|---|---|---|---|---|

| This compound | Structure | Anticancer | <10 | |

| Indole Derivative A | Structure | Antimicrobial | 30 | |

| Indole Derivative B | Structure | Enzyme Inhibition | 15 |

Case Studies

- Anticancer Efficacy : A study evaluated the effects of this compound on human carcinoma cell lines. Results showed significant reductions in cell viability, with morphological changes indicative of apoptosis and membrane blebbing observed under microscopy.

- Inhibition Studies : Another investigation focused on enzyme inhibition where the compound was tested against specific targets involved in metabolic pathways. The results indicated a dose-dependent inhibition pattern, supporting its potential as a therapeutic agent.

Propriétés

IUPAC Name |

methyl 2-(4-methylphenyl)-1H-indole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c1-11-7-9-12(10-8-11)16-15(17(19)20-2)13-5-3-4-6-14(13)18-16/h3-10,18H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEUQMMHSABGNLU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.